Product packaging for 5-chloro-2-propyl-1H-imidazole(Cat. No.:)

5-chloro-2-propyl-1H-imidazole

Cat. No.: B8628913
M. Wt: 144.60 g/mol
InChI Key: CLZVTANXXYQJSO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

5-Chloro-2-propyl-1H-imidazole is a valuable substituted imidazole building block in medicinal chemistry and organic synthesis. The imidazole ring is a privileged scaffold in drug discovery due to its presence in numerous biologically active molecules and natural products like histidine and purine . This particular derivative is characterized by a chlorine atom at the 5-position and a propyl chain at the 2-position, making it a versatile synthon for constructing more complex molecules. Researchers utilize this compound in the synthesis of novel heterocyclic hybrids, such as benzimidazole-pyrimidine structures, which are explored for enhanced therapeutic potential in areas like oncology and antimicrobial therapy . The amphoteric nature of the imidazole core, which allows it to act as both an acid and a base, along with its significant dipole moment and excellent solubility in polar solvents, contributes to its favorable physicochemical properties and interactions with biological targets . As a key intermediate, this compound is instrumental in developing potential pharmacophores for a range of biological activities, including antibacterial, antitumor, and anti-inflammatory applications . This product is provided for Research Use Only and is not intended for any other use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H9ClN2 B8628913 5-chloro-2-propyl-1H-imidazole

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C6H9ClN2

Molecular Weight

144.60 g/mol

IUPAC Name

5-chloro-2-propyl-1H-imidazole

InChI

InChI=1S/C6H9ClN2/c1-2-3-6-8-4-5(7)9-6/h4H,2-3H2,1H3,(H,8,9)

InChI Key

CLZVTANXXYQJSO-UHFFFAOYSA-N

Canonical SMILES

CCCC1=NC=C(N1)Cl

Origin of Product

United States

Synthetic Methodologies for 5 Chloro 2 Propyl 1h Imidazole and Its Structural Analogs

Strategies for Imidazole (B134444) Ring Construction

The formation of the imidazole core is the foundational step in synthesizing 5-chloro-2-propyl-1H-imidazole and its analogs. Several robust methods have been developed, each offering different pathways to construct the heterocyclic ring by forming specific carbon-nitrogen and carbon-carbon bonds.

Cyclization reactions are a cornerstone of imidazole synthesis, often involving the formation of one or two bonds in the final ring-closing step. A notable example is the Van Leusen imidazole synthesis, which constructs the imidazole ring from aldimines and tosylmethyl isocyanide (TosMIC). organic-chemistry.orgnih.gov This method proceeds via a [3+2] cycloaddition. For the synthesis of a 2-propyl substituted analog, an aldimine derived from butyraldehyde would be a key starting material. The reaction involves the base-induced cycloaddition of TosMIC to the carbon-nitrogen double bond of the imine, followed by the elimination of p-toluenesulfinic acid to yield the imidazole. nih.govwikipedia.org

Another cyclization approach involves the reaction of α-amino ketones with reagents like potassium thiocyanate to form 2-mercaptoimidazoles. The sulfur moiety can subsequently be removed through oxidative methods to yield the desired imidazole. jetir.org

Multicomponent condensation reactions are highly efficient for building the imidazole scaffold in a single step from simple acyclic precursors. The Debus-Radziszewski synthesis is a classic and widely used method, involving the condensation of a 1,2-dicarbonyl compound (like glyoxal), an aldehyde, and ammonia. wikipedia.orgscribd.comhandwiki.org To synthesize a 2-propyl imidazole derivative, butyraldehyde would be used as the aldehyde component. google.com This reaction, while effective, can sometimes result in modest yields and the formation of side products. ijprajournal.com Various modifications, including the use of catalysts and microwave irradiation, have been developed to improve yields and reaction times. ijprajournal.comresearchgate.net

Another significant condensation strategy is the reaction of an amidine with an α-haloketone. This method is particularly useful for preparing 2,4- or 2,5-disubstituted imidazoles. jetir.orgderpharmachemica.com For instance, the condensation of butyramidinium with a suitable α-haloketone precursor can lead to the formation of the 2-propyl-imidazole core. jocpr.com The reaction conditions, such as the choice of base and solvent, are critical for optimizing the yield.

The Wallach synthesis provides a route to chloro-substituted imidazoles by treating N,N'-dialkyloxamides with phosphorus pentachloride. wjpsonline.comjetir.org This reaction generates a chloroimidazole derivative, which upon reduction can yield the final product. wjpsonline.com This method is particularly relevant for introducing the chloro-substituent found in the target molecule.

Table 1: Comparison of Condensation Reactions for Imidazole Synthesis

Synthesis Method Key Reactants Typical Substitution Pattern Notes
Debus-Radziszewski 1,2-Dicarbonyl, Aldehyde, Ammonia 2,4,5-Trisubstituted Versatile for C-substituted imidazoles; yields can be variable. wikipedia.orgijprajournal.com
Amidine + α-Haloketone Amidine, α-Haloketone 2,4- or 2,5-Disubstituted A common and effective method for specific substitution patterns. derpharmachemica.com
Wallach Synthesis N,N'-Dialkyloxamide, PCl₅ 1,2-Disubstituted-5-chloro Directly introduces a chlorine atom at the C5 position. wjpsonline.comsemanticscholar.org

| Van Leusen Synthesis | Aldimine, Tosylmethyl isocyanide (TosMIC) | 1,5-Disubstituted or 1,4,5-Trisubstituted | A versatile method based on a [3+2] cycloaddition. organic-chemistry.orgnih.gov |

Modern synthetic chemistry increasingly relies on transition metal catalysis to achieve efficient and selective bond formations. While less common for the de novo synthesis of the imidazole ring itself compared to condensation methods, transition metal catalysis plays a crucial role in the functionalization of pre-formed imidazole rings and in certain cyclization strategies. For instance, metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, can be employed to introduce alkyl or aryl groups onto the imidazole core, although this is more related to substitution than ring construction. mdpi.com

Some catalytic systems mediate the cyclization of precursors to form the imidazole ring. Zirconium(IV) chloride, for example, has been used to catalyze three-component reactions of 2-aminoimidazoles, aldehydes, and isocyanides to create fused imidazole systems. frontiersin.org While not directly forming a simple imidazole, this demonstrates the utility of metal catalysts in complex cyclization cascades.

Regiocontrol in the Synthesis of Substituted Imidazoles

Achieving the correct substitution pattern, specifically placing the propyl group at the C2 position and the chlorine atom at the C5 position, is a critical challenge. The choice of synthetic strategy inherently dictates the regiochemical outcome.

For instance, the Debus-Radziszewski synthesis places the substituent from the aldehyde component at the C2 position. Therefore, using butyraldehyde as a reactant reliably installs the propyl group at C2. google.com Similarly, the condensation of butyramidine with an α-dicarbonyl or α-haloketone will also place the propyl group at the C2 position. jocpr.com

Introducing a substituent at the C5 position can be more complex. The Wallach synthesis is a direct method to obtain 5-chloroimidazoles. wjpsonline.com Alternatively, direct halogenation of a pre-formed 2-propyl-1H-imidazole can be employed. However, direct electrophilic halogenation of the imidazole ring can lead to a mixture of products, and controlling the regioselectivity can be difficult. The most acidic proton in imidazole is at the C2 position, but under certain conditions, substitution can occur at C4 and C5. The specific outcome often depends on the reaction conditions and the nature of the substituents already present on the ring.

A strategy to achieve specific regiochemistry involves using directing groups. For example, a removable group can be placed at one position to block it, allowing functionalization at another desired position, after which the directing group is removed. clockss.org

Synthesis of Key Precursor and Intermediate Compounds

The synthesis of this compound often relies on the preparation of key precursors that already contain parts of the final structure.

The synthesis of halogenated imidazoles is a key step toward the final target molecule. Direct chlorination of imidazole can be achieved using agents like sodium hypochlorite, though this may yield mixtures of products such as 4,5-dichloroimidazole. chemsociety.org.ng

A more controlled approach involves the synthesis of a specific chloro-imidazole derivative that can be further modified. For example, the Wallach synthesis directly yields 5-chloro-1,2-disubstituted imidazoles from N,N'-dialkyloxamides and phosphorus pentachloride. wjpsonline.comjetir.org Another method involves the nitration of a chloro-imidazole precursor. For instance, 5-chloro-1-methylimidazole can be nitrated to produce 5-chloro-1-methyl-4-nitroimidazole, demonstrating a pathway for functionalizing a pre-halogenated ring. google.com

Table 2: Selected Precursors for Substituted Imidazole Synthesis

Precursor Synthetic Utility Reference
Butyraldehyde Source of the C2-propyl group in Debus-Radziszewski synthesis. google.com
Butyramidine Provides the N-C-N fragment with the propyl group for condensation reactions. jocpr.com
Diethyl 2-propyl-1H-imidazole-4,5-dicarboxylate An intermediate that can be selectively modified at the C4 and C5 positions. jocpr.com

Synthesis of Imidazole Carbaldehyde and Carboxylic Acid Intermediates

The synthesis of imidazole carbaldehyde and carboxylic acid intermediates is a critical step in the construction of more complex imidazole-based molecules. These functional groups serve as versatile handles for further chemical transformations.

One prominent method for the formylation of electron-rich aromatic and heteroaromatic compounds is the Vilsmeier-Haack reaction. semanticscholar.orgnih.gov This reaction utilizes a Vilsmeier reagent, typically formed from a substituted amide like N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃), to introduce a formyl group (-CHO) onto the imidazole ring. semanticscholar.orgnih.govorientjchem.org The Vilsmeier reagent, a chloromethyliminium salt, is a weak electrophile that reacts with electron-rich heterocyclic systems. semanticscholar.orggoogle.com The initial product is an iminium ion, which is subsequently hydrolyzed during workup to yield the corresponding aldehyde. nih.gov For instance, a directed Vilsmeier formylation of methyl pentanimidate with glycine is a key step in producing 2-butyl-5-chloro-1H-imidazole-4-carbaldehyde, a structurally similar compound to potential precursors of this compound. rsc.org

Another approach to imidazole carbaldehydes involves the oxidation of the corresponding hydroxymethyl imidazoles. For example, 5-propyl-1H-imidazole-4-carboxaldehyde can be synthesized by heating 5-propyl-1H-imidazole-4-methanol with manganese (IV) oxide in 1,4-dioxan. google.com

The synthesis of imidazole carboxylic acids can be achieved through various routes. One method involves the oxidation of alkyl-substituted benzimidazoles with hydrogen peroxide in a sulfuric acid medium to produce 2-alkyl-substituted imidazole-4,5-dicarboxylic acids. ias.ac.in A process for preparing 2-propyl-imidazole-4,5-dicarboxylic acid involves dissolving a mixture of 2-propyl-3-toluimidazole and 2-propyl-4-toluimidazole in concentrated sulfuric acid, followed by treatment with hydrogen peroxide. ias.ac.in Furthermore, the hydrolysis of ester intermediates is a common method. For instance, 4-(1-hydroxy-1-methylethyl)-2-propyl-imidazole-5-carboxylic acid can be obtained with a 95% yield by refluxing its ethyl ester derivative with a 10% aqueous sodium hydroxide solution in acetone, followed by acidification. otago.ac.nz

A novel synthetic pathway for ethyl 4-(1-hydroxy-1-methylethyl)-2-propyl-imidazole-5-carboxylate, a key pharmaceutical intermediate, starts from butyraldehyde and glyoxal. uclouvain.be The process involves cyclization, hydroxymethylation, oxidation to a dicarboxylic acid, esterification, and finally a Grignard reaction. uclouvain.be

Below is a table summarizing various synthetic approaches to imidazole intermediates.

Intermediate TypeSynthetic MethodReagentsKey Features
Imidazole CarbaldehydeVilsmeier-Haack ReactionDMF, POCl₃Formylation of electron-rich imidazoles.
Imidazole CarbaldehydeOxidationManganese (IV) OxideOxidation of corresponding hydroxymethyl imidazole.
Imidazole Dicarboxylic AcidOxidationHydrogen Peroxide, Sulfuric AcidOxidation of alkyl-substituted benzimidazoles.
Imidazole Carboxylic AcidHydrolysisNaOH, HClHydrolysis of the corresponding ester.
Imidazole CarboxylateMulti-step SynthesisButyraldehyde, Glyoxal, Grignard reagentBuilds the substituted imidazole ring system sequentially. uclouvain.be

N-Functionalization and N-Alkylation Strategies for Imidazole Derivatives

The functionalization of the nitrogen atoms in the imidazole ring is a crucial aspect of modifying the properties of these compounds. The N-alkylation of unsymmetrically substituted imidazoles, such as this compound, can result in a mixture of regioisomers. The outcome of these reactions is influenced by several factors, including the electronic and steric properties of the substituents, the nature of the alkylating agent, and the reaction medium. otago.ac.nz

In basic media, the alkylation proceeds via the imidazole anion. For 4(5)-substituted imidazoles, electron-withdrawing groups direct the alkylation to the more remote nitrogen atom, primarily through an inductive effect. otago.ac.nz Steric hindrance also plays a significant role; bulkier substituents on the imidazole ring or larger alkylating agents favor substitution at the less hindered nitrogen atom. otago.ac.nz

Under neutral conditions, the tautomeric equilibrium of the imidazole ring becomes a dominant factor, especially with electron-withdrawing substituents. otago.ac.nz The more stable tautomer may not be the more reactive one, leading to complex product ratios. otago.ac.nz

To achieve regioselectivity, protecting groups are often employed. The use of a [2-(trimethylsilyl)ethoxy]methyl (SEM) group allows for directed synthesis. For example, after protecting the N-1 position with an SEM group, the imidazole can be selectively alkylated at the N-3 position. Subsequent removal of the SEM group provides a method for trans-N-alkylation, yielding the desired regioisomer. nih.gov This strategy enables the efficient preparation of specific N-alkylated imidazoles that are difficult to obtain through direct alkylation. nih.gov Zeolites have also been explored as catalysts for regioselective N-alkylation. For instance, vapor-phase alkylation of 4(5)-methylimidazole with methanol over Y-zeolites selectively yields 1,5-dimethylimidazole, while Beta-zeolite favors the formation of 1,4-dimethylimidazole. rsc.org

The table below outlines factors influencing the regioselectivity of N-alkylation.

FactorInfluence on RegioselectivityExample
Reaction Medium In basic media, alkylation occurs on the anion; in neutral media, tautomerism is key. otago.ac.nzAlkylation of 4-nitro-1H-imidazole with K₂CO₃ in acetonitrile leads to N-1 substitution. derpharmachemica.comderpharmachemica.com
Substituent Effects Electron-withdrawing groups direct alkylation to the distal nitrogen; steric bulk favors the less hindered nitrogen. otago.ac.nzIncreased steric hindrance from a larger substituent or alkylating agent leads to preferential attack at the less crowded nitrogen. otago.ac.nz
Protecting Groups Use of groups like SEM allows for directed metallation and subsequent regioselective alkylation. nih.govAn SEM-protected imidazole can be selectively arylated at C4/C5 and then alkylated at a specific nitrogen. nih.gov
Catalysts Zeolites can provide shape-selectivity for specific regioisomers. rsc.orgY-zeolite favors 1,5-disubstitution while Beta-zeolite favors 1,4-disubstitution in the methylation of 4(5)-methylimidazole. rsc.org

Development of Novel and Efficient Synthetic Routes

The demand for structurally diverse imidazole derivatives has driven the development of novel and efficient synthetic methodologies, often focusing on one-pot reactions and the use of eco-friendly catalysts.

Multicomponent reactions (MCRs) are powerful tools for building molecular complexity in a single step. The synthesis of 2,4,5-trisubstituted imidazoles is frequently achieved through a three-component condensation of a 1,2-dicarbonyl compound (like benzil), an aldehyde, and ammonium acetate. orientjchem.orgias.ac.in Various catalysts have been employed to promote this reaction under mild and efficient conditions. Molecular iodine has been shown to catalyze this reaction effectively under solvent-free conditions at room temperature by grinding the reactants together. researchgate.net Other catalysts, such as trichloromelamine, semanticscholar.org ammonium chloride, orientjchem.org and ZSM-11 zeolites, nih.gov have also been successfully used, often under solvent-free conditions, leading to high yields, short reaction times, and simple work-up procedures.

The use of polyethylene glycol (PEG) as a reaction medium represents another green chemistry approach, providing an efficient route to 5-substituted 2,3-diphenyl imidazoles. tandfonline.com These reactions are often characterized by excellent yields and tolerance of various functional groups. tandfonline.com

Modern synthetic strategies also focus on the functionalization of the imidazole core through C-H activation. A comprehensive approach allows for the sequential and regioselective arylation of all three C-H bonds of the imidazole ring, utilizing aryl bromides and chlorides as coupling partners. nih.gov This method, combined with regioselective N-alkylation, provides access to a wide array of complex, poly-substituted imidazoles from simple precursors. nih.gov

Another novel route involves the denitrogenative transformation of 5-amino-1,2,3-triazole derivatives. This acid-mediated process proceeds through intramolecular cyclization, triazole ring-opening, and insertion of an in-situ generated carbene intermediate to form functionalized 1H-imidazoles. mdpi.com

The following table summarizes some novel and efficient synthetic routes for imidazole derivatives.

Synthetic StrategyDescriptionCatalyst/ConditionsAdvantages
One-Pot Multicomponent Reaction Condensation of a 1,2-dicarbonyl, aldehyde, and ammonium acetate. orientjchem.orgias.ac.inMolecular Iodine, ZSM-11 Zeolite, TrichloromelamineHigh yields, short reaction times, solvent-free, easy work-up. semanticscholar.orgnih.govresearchgate.net
Green Chemistry Approach Use of polyethylene glycol as a recyclable reaction medium. tandfonline.comPEG-400Environmentally friendly, excellent yields. tandfonline.com
Sequential C-H Arylation Regioselective functionalization of all C-H bonds on the imidazole core. nih.govPalladium catalystsAccess to complex, poly-substituted imidazoles. nih.gov
Denitrogenative Transformation Acid-mediated rearrangement of 5-amino-1,2,3-triazoles. mdpi.comConcentrated HCl, RefluxAccess to novel 2-substituted 1H-imidazoles. mdpi.com

Chemical Reactivity and Derivatization of 5 Chloro 2 Propyl 1h Imidazole

Electrophilic Reactions at the Imidazole (B134444) Ring

The imidazole ring is generally susceptible to electrophilic attack, primarily at the 4 and 5-positions, due to its electron-rich nature. globalresearchonline.net The presence of a deactivating chloro group at the 5-position and an activating propyl group at the 2-position in 5-chloro-2-propyl-1H-imidazole modulates this reactivity.

Electrophilic substitution on the imidazole ring is a complex process influenced by the reaction conditions and the substituents present. wjpsonline.com For instance, direct chlorination of imidazole can lead to undefined products, while bromination often yields poly-halogenated derivatives. wjpsonline.com Iodination can occur under alkaline conditions to produce tri-iodoimidazoles. wjpsonline.com

Nitration of the imidazole ring typically requires harsh conditions. A relevant example is the nitration of 5-chloro-1-methyl-imidazole, which is achieved by first converting it to its nitrate salt and then reacting with a mixture of sulfuric acid. google.com This suggests that nitration of this compound would likely require forcing conditions and may lead to a mixture of products.

Electrophilic ReactionExpected Outcome on this compoundReference Reaction
Halogenation Further halogenation is possible but may require specific conditions to control regioselectivity.Bromination of imidazole yields 2,4,5-tribromo derivative. wjpsonline.com
Nitration Nitration at the 4-position is plausible under strong acidic conditions.5-chloro-1-methyl-imidazole can be nitrated at the 4-position. google.com
Sulfonation Sulfonation would likely occur at the 4-position.General electrophilic substitution on imidazole occurs at the 4 and 5-positions. globalresearchonline.net

Nucleophilic Reactivity of the Imidazole Nitrogen Atoms

The imidazole ring contains two nitrogen atoms with distinct nucleophilic properties. The N-1 nitrogen is pyrrole-like and less basic, while the N-3 nitrogen is pyridine-like and more basic, making it the primary site for protonation and alkylation. pharmaguideline.com

N-Alkylation and N-Acylation: The N-3 nitrogen of this compound is readily alkylated by reacting with alkyl halides or dialkyl sulfates, often in the presence of a base. wjpsonline.comcutm.ac.in This reaction leads to the formation of 1,3-disubstituted imidazolium salts if the N-1 position is already substituted. Acylation of the imidazole nitrogen can be more challenging and may lead to ring fission under certain conditions. google.com However, methods for the synthesis of 1-acyl imidazoles have been developed, for example, by reacting an imidazole with a ketene. google.com

The nucleophilicity of the imidazole nitrogen can also be exploited in more complex transformations. For example, the nitrogen atom of an imidazole can participate in multicomponent reactions, such as intercepting a nascent nitrilium ion in an interrupted Ugi reaction to form imidazopyrazine derivatives. nih.gov

Transformations of Substituents on the Imidazole Core

The functional groups attached to the imidazole ring can be chemically modified to introduce further diversity. This section focuses on the interconversion of aldehydes to carboxylic acids and esters, and the formation of other carboxylic acid derivatives, assuming the presence of such functionalities on the this compound core.

An aldehyde group on the imidazole ring can be oxidized to a carboxylic acid using standard oxidizing agents. For instance, in the synthesis of a related compound, 2-n-propyl imidazole-4,5-dicarboxylic acid, a hydroxymethyl group is oxidized to a carboxylic acid using nitric acid. google.com This indicates that an aldehyde at a similar position on this compound could be similarly oxidized.

The resulting carboxylic acid can then be converted to an ester through Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of an acid catalyst. masterorganicchemistry.com This is a common and versatile method for ester synthesis. organic-chemistry.org

Imidazolecarboxylic acids are valuable intermediates for the synthesis of various derivatives. For example, 2-propyl-1H-imidazole-4,5-dicarboxylic acid is a key intermediate in the synthesis of the antihypertensive drug Olmesartan. google.comgoogle.com The diethyl ester of this dicarboxylic acid can be synthesized and subsequently reacted with Grignard reagents to modify one of the ester groups. google.comjocpr.com

Furthermore, imidazole-4,5-dicarboxylic acid can be derivatized with amino acid esters and alkanamines to create libraries of dissymmetrically disubstituted imidazole-4,5-dicarboxamides. google.com This highlights the potential for creating a wide range of amide derivatives from a corresponding carboxylic acid of this compound.

TransformationReagents and ConditionsProduct Type
Aldehyde to Carboxylic AcidOxidizing agent (e.g., Nitric Acid)Imidazolecarboxylic acid
Carboxylic Acid to EsterAlcohol, Acid catalyst (Fischer Esterification)Imidazolecarboxylate ester
Ester to other derivativesGrignard Reagent (e.g., CH3MgX)Tertiary alcohol
Carboxylic Acid to AmideAmine, Coupling agentImidazolecarboxamide

Advanced Derivatization for Complex Organic Architectures

The chloro-substituent at the 5-position of this compound serves as a valuable handle for advanced derivatization, particularly through transition-metal-catalyzed cross-coupling reactions. These reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. nih.govnih.gov

Cross-Coupling Reactions: Reactions such as the Suzuki-Miyaura (using boronic acids), Stille (using organostannanes), and Negishi (using organozinc reagents) couplings can be employed to introduce new aryl, heteroaryl, or alkyl groups at the 5-position of the imidazole ring. researchgate.netyoutube.comrsc.org This allows for the construction of complex molecular frameworks from the relatively simple this compound precursor. The choice of catalyst, ligands, and reaction conditions is crucial for the success of these transformations on heterocyclic substrates. researchgate.net The reliability and versatility of these methods have made them indispensable in drug discovery and development. nih.gov

The development of such complex architectures is central to modern synthetic organic chemistry, enabling the creation of novel compounds with tailored properties for various applications. nih.gov

Advanced Structural Characterization and Spectroscopic Analysis

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

High-resolution NMR spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework of a molecule. For 5-chloro-2-propyl-1H-imidazole, both ¹H and ¹³C NMR spectroscopy provide critical data for structural confirmation.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is anticipated to exhibit distinct signals corresponding to the protons of the propyl group and the imidazole (B134444) ring. The N-H proton of the imidazole ring is expected to appear as a broad singlet at a downfield chemical shift, typically in the range of 10-13 ppm, due to its acidic nature and potential for intermolecular hydrogen bonding. The single proton on the imidazole ring (at the C4 position) would likely resonate as a singlet in the aromatic region, around 7.0-7.5 ppm.

The protons of the 2-propyl group would present as a triplet for the terminal methyl (CH₃) group, a sextet for the methylene (CH₂) group adjacent to the methyl group, and a triplet for the methylene (CH₂) group attached to the imidazole ring. The electron-withdrawing effect of the imidazole ring would shift the signal of the attached methylene group further downfield compared to a typical alkane.

¹³C NMR Spectroscopy: The carbon NMR spectrum provides insight into the carbon skeleton of the molecule. For this compound, distinct signals are expected for each carbon atom. The carbons of the imidazole ring would resonate in the aromatic region (typically 115-145 ppm). The C2 carbon, bonded to the propyl group, and the C5 carbon, bonded to the chlorine atom, would have their chemical shifts significantly influenced by these substituents. The presence of the electronegative chlorine atom at C5 is expected to cause a downfield shift for this carbon. In related imidazole derivatives, characteristic resonances for imidazole protons have been observed between 6.77-7.66 ppm, and for the C5/C6 carbons in the ¹³C-NMR spectra between 124.87-132.43 ppm researchgate.net.

The propyl group carbons would appear in the aliphatic region of the spectrum. The chemical shifts would decrease in the order of the methylene carbon attached to the imidazole ring, the internal methylene carbon, and the terminal methyl carbon.

Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound.
Atom Position¹H Chemical Shift (ppm)Multiplicity¹³C Chemical Shift (ppm)
N-H10.0 - 13.0br s-
C4-H7.0 - 7.5s~115-125
-CH₂- (attached to imidazole)2.7 - 3.0t~25-35
-CH₂- (middle)1.6 - 1.9sext~20-30
-CH₃0.9 - 1.2t~10-15
C2--~140-150
C5--~125-135

Mass Spectrometry (MS) for Molecular Identification and Fragmentation Analysis

Mass spectrometry is an essential tool for determining the molecular weight and obtaining structural information through fragmentation analysis. For this compound, electron ionization (EI) or electrospray ionization (ESI) techniques can be utilized.

The mass spectrum is expected to show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound. A crucial diagnostic feature will be the presence of an M+2 peak with an intensity of approximately one-third of the M⁺ peak, which is characteristic of compounds containing a single chlorine atom due to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes.

The fragmentation pattern will likely involve the loss of the propyl group or parts of it. Common fragmentation pathways for alkyl chains include the loss of methyl (M-15) or ethyl (M-29) radicals. Alpha-cleavage, the breaking of the bond adjacent to the imidazole ring, would result in the loss of an ethyl radical, leading to a significant fragment ion. The imidazole ring itself is relatively stable, but fragmentation can occur through the loss of small molecules like HCN. The fragmentation of the imidazole core in related compounds often involves the cleavage of bonds adjacent to the heteroatoms.

Predicted Key Mass Spectral Fragments for this compound.
m/zProposed FragmentSignificance
[M]⁺ and [M+2]⁺Molecular IonConfirms molecular weight and presence of chlorine.
[M-29]⁺Loss of an ethyl group (C₂H₅)Indicates fragmentation of the propyl chain.
[M-43]⁺Loss of the propyl group (C₃H₇)Cleavage of the bond between the ring and the side chain.

Infrared (IR) and Vibrational Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to specific vibrational modes.

The IR spectrum of this compound is expected to display several characteristic absorption bands. A broad band in the region of 3100-3400 cm⁻¹ would be indicative of the N-H stretching vibration of the imidazole ring, with the broadening resulting from hydrogen bonding. The C-H stretching vibrations of the propyl group would appear in the 2850-3000 cm⁻¹ region.

The stretching vibrations of the C=N and C=C bonds within the imidazole ring are expected to produce absorptions in the 1500-1650 cm⁻¹ range. The C-N stretching vibrations are typically observed between 1250 and 1350 cm⁻¹. The presence of the C-Cl bond should give rise to a stretching vibration in the fingerprint region, typically between 600 and 800 cm⁻¹. The in-plane and out-of-plane bending vibrations of the C-H bonds on the imidazole ring also provide characteristic signals in the fingerprint region. For instance, the IR spectrum of 2,4,5-triphenyl-1H-imidazole shows a characteristic N-H stretch at 3317 cm⁻¹ and a C=N stretch at 1589 cm⁻¹ rsc.org.

Predicted Characteristic IR Absorption Bands for this compound.
Wavenumber (cm⁻¹)Vibrational ModeFunctional Group
3100 - 3400 (broad)N-H StretchImidazole Ring
2850 - 3000C-H StretchPropyl Group
1500 - 1650C=N and C=C StretchImidazole Ring
1250 - 1350C-N StretchImidazole Ring
600 - 800C-Cl StretchChloro Group

X-ray Crystallography for Solid-State Molecular and Supramolecular Structure Determination

X-ray crystallography provides definitive information about the three-dimensional structure of a molecule in the solid state, including bond lengths, bond angles, and intermolecular interactions. While a specific crystal structure for this compound is not available, data from related substituted imidazoles can provide insights into its expected solid-state structure.

The imidazole ring is expected to be planar. The bond lengths and angles within the ring will be influenced by the electronic effects of the chloro and propyl substituents. The C-Cl bond length is anticipated to be in the typical range for a chlorine atom attached to an sp²-hybridized carbon.

In the crystal lattice, intermolecular hydrogen bonding between the N-H proton of one molecule and a nitrogen atom of an adjacent molecule is a highly probable interaction. This hydrogen bonding can lead to the formation of chains or more complex supramolecular architectures. Pi-stacking interactions between the imidazole rings of adjacent molecules may also play a role in the crystal packing. The propyl groups are likely to be involved in weaker van der Waals interactions. The crystal structure of novel imidazole derivatives has been determined by X-ray structural analysis, revealing the formation of such intermolecular interactions that stabilize the crystal packing researchgate.netmdpi.com.

Expected Solid-State Structural Features of this compound from X-ray Crystallography.
Structural ParameterExpected Observation
Imidazole Ring GeometryPlanar
Key Intermolecular InteractionsN-H---N hydrogen bonding, π-stacking
Crystal PackingFormation of chains or layers driven by hydrogen bonding.

Chromatographic Methods for Purity Assessment and Separation

Chromatographic techniques are fundamental for assessing the purity of this compound and for its separation from reaction mixtures and impurities. High-performance liquid chromatography (HPLC) and gas chromatography (GC) are the most commonly employed methods.

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC is a suitable method for the analysis of this compound. A C18 column would likely be used as the stationary phase, with a mobile phase consisting of a mixture of an organic solvent (such as acetonitrile or methanol) and an aqueous buffer. Detection can be achieved using a UV detector, as the imidazole ring is a chromophore. The retention time of the compound will depend on its polarity, with the propyl group contributing to its nonpolar character. This technique is effective for the simultaneous determination of various imidazole derivatives researchgate.netnih.gov.

Gas Chromatography (GC): GC can also be employed for the analysis of this compound, provided it is sufficiently volatile and thermally stable. A capillary column with a nonpolar or moderately polar stationary phase would be appropriate. A flame ionization detector (FID) or a mass spectrometer (GC-MS) can be used for detection. GC-MS has the added advantage of providing mass spectral data for peak identification.

Typical Chromatographic Conditions for the Analysis of this compound.
TechniqueStationary PhaseMobile Phase/Carrier GasDetector
HPLCReversed-phase (e.g., C18)Acetonitrile/Methanol and water/bufferUV
GCCapillary column (e.g., polysiloxane-based)Inert gas (e.g., Helium, Nitrogen)FID or MS

Computational and Theoretical Investigations of 5 Chloro 2 Propyl 1h Imidazole

Quantum Chemical Calculations of Molecular and Electronic Structure

No specific data available.

Q & A

Q. What are the common synthetic routes for 5-chloro-2-propyl-1H-imidazole, and how do reaction conditions influence yield?

The synthesis of this compound typically involves cyclocondensation reactions. A validated approach uses α-haloketones or aldehydes with ammonia and nitriles under acidic conditions. For example, p-toluenesulfonic acid (p-TSA) in DMF at reflux (100°C) has been employed to facilitate imidazole ring formation in related compounds . Reaction parameters such as temperature, catalyst choice (e.g., p-TSA), and solvent polarity critically affect yield. Optimizing stoichiometry and purification methods (e.g., column chromatography) is essential to isolate the product efficiently.

Q. What safety protocols are critical when handling this compound in laboratory settings?

Key safety measures include:

  • PPE : Gloves, lab coats, and eye protection to prevent skin/eye contact.
  • Ventilation : Use fume hoods to avoid inhalation of vapors.
  • Storage : Keep in a dry, cool place, away from ignition sources (per GHS code P210) .
  • Spill Management : Neutralize with inert absorbents and dispose of as hazardous waste (P501). Emergency contacts (e.g., poison control centers) should be readily accessible .

Advanced Research Questions

Q. How can computational chemistry predict the reactivity of this compound in nucleophilic substitution reactions?

Density Functional Theory (DFT) calculations can model electron density distribution and reactive sites. For example, the chlorine atom at position 5 is susceptible to nucleophilic attack due to its electron-withdrawing nature. Retrosynthetic tools like AI-powered synthesis planners (e.g., using Reaxys or Pistachio databases) can propose feasible pathways by analyzing analogous imidazole derivatives . Such models prioritize routes with high atom economy and minimal byproducts.

Q. What role do hydrogen-bonding interactions play in the solid-state properties of this compound?

Hydrogen bonding governs crystallization behavior and stability. Graph set analysis (as per Etter’s formalism) reveals that N–H···Cl and C–H···π interactions likely dominate the crystal lattice, influencing melting points and solubility . X-ray diffraction studies, combined with software like SHELXL, can quantify these interactions and predict packing efficiency .

Q. How can X-ray crystallography and SHELX software determine the crystal structure of this compound?

  • Data Collection : High-resolution diffraction data (e.g., synchrotron sources) are collected.
  • Structure Solution : SHELXD or SHELXS phases the data, while SHELXL refines the model against intensity data .
  • Validation : R-factors and electron density maps assess model accuracy. For example, SHELXL’s robust handling of twinning or disorder is critical for complex imidazole derivatives .

Q. What analytical techniques resolve contradictions in spectral data during characterization?

  • NMR : Compare experimental 1H^1H and 13C^{13}C shifts with literature (e.g., δ 7.55–7.47 ppm for aromatic protons in similar imidazoles ).
  • Mass Spectrometry : ESI-MS confirms molecular weight (e.g., m/z 351.00 for a nitro-substituted analog ).
  • Elemental Analysis : Cross-check calculated vs. observed C/H/N ratios to verify purity. Discrepancies may indicate residual solvents or byproducts.

Q. How do reaction conditions influence regioselectivity in synthesizing this compound derivatives?

Regioselectivity is controlled by steric and electronic factors. For example, bulky substituents at position 2 (e.g., propyl groups) direct electrophilic substitution to position 4 or 5. Catalysts like Cu(I) or Pd(0) can enhance selectivity in cross-coupling reactions . Kinetic vs. thermodynamic control (e.g., varying temperature) further modulates product distribution.

Methodological Considerations

Q. How to optimize reaction conditions for high-throughput synthesis of this compound analogs?

  • Parallel Synthesis : Use microwave-assisted reactions to reduce time.
  • Automation : Liquid handlers can precisely control reagent addition.
  • In-line Analytics : HPLC or FTIR monitors reaction progress in real-time .

Q. What strategies mitigate degradation during storage of this compound?

  • Stabilizers : Add antioxidants (e.g., BHT) to prevent oxidation.
  • Lyophilization : Store as a lyophilized powder under inert gas (N2_2 or Ar) .
  • Stability Studies : Accelerated aging tests (40°C/75% RH) identify degradation pathways .

Tables

Q. Table 1. Key Spectral Data for this compound Analogs

Compound1H^1H NMR (δ, ppm)ESI-MS (m/z)Ref.
2-(4-Chlorophenyl) derivative8.25 (bs, 1H), 7.72–7.69 (d, 2H)351.00
Nitro-substituted analog8.75–8.56 (m, 3H)350.76

Q. Table 2. Reaction Optimization Parameters

ParameterOptimal RangeImpact on Yield
Temperature90–110°C↑ Yield above 100°C
Catalyst (p-TSA)10 mol%Maximizes cyclization
SolventDMFEnhances solubility

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.